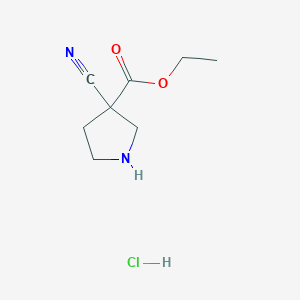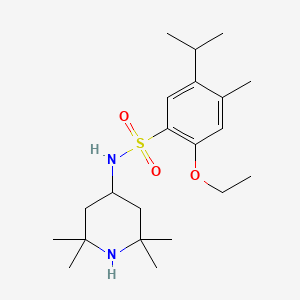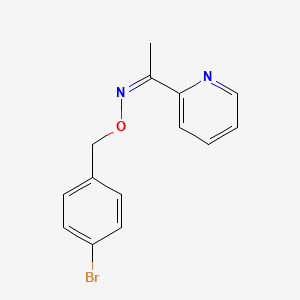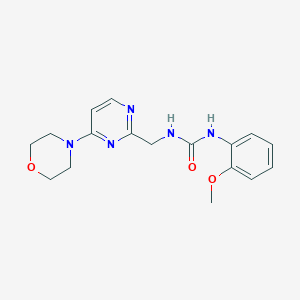
Ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Molecular Structure Analysis
The molecular structure of Ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride is represented by the InChI code:1S/C8H12N2O2.ClH/c1-2-12-7(11)8(5-9)3-4-10-6-8;/h10H,2-4,6H2,1H3;1H . The molecular weight of this compound is 204.66 . Physical And Chemical Properties Analysis
Ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride is an oil-like substance . It has a molecular weight of 204.66 . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Facile Synthesis Methods
A study demonstrates the synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates , presenting a one-pot synthesis method that might relate to or utilize similar intermediates as ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride. This synthesis method emphasizes the creation of highly functionalized products with potential applications in pharmaceuticals and agrochemicals (Z. Ge et al., 2006).
Bioconjugation Applications
The mechanism of amide formation in aqueous media using carbodiimide chemistry is crucial for bioconjugation applications. This research might indirectly relate to the reactivity of ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride in forming amide bonds, which are foundational in peptide synthesis and drug development (N. Nakajima & Y. Ikada, 1995).
Antibacterial Agents Synthesis
A study on the synthesis and antibacterial activity of pyridonecarboxylic acids, which includes structural analogs such as 3-aminopyrrolidine derivatives, highlights the potential of ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride in developing new antibacterial agents. These compounds demonstrate significant in vitro and in vivo antibacterial properties, suggesting the broad utility of the core structure in medicinal chemistry (H. Egawa et al., 1984).
Advanced Material Applications
Ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride could potentially be used in the synthesis of advanced materials, such as dyes for liquid crystal displays. The synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for new fluorescent dyes showcases the adaptability of similar structures in materials science, indicating the compound's potential applicability in creating novel materials for electronic displays (V. Bojinov & I. Grabchev, 2003).
Corrosion Inhibition
Research into the adsorption and corrosion inhibition properties of triazepines carboxylate compounds on mild steel in hydrochloric acid environments reveals the potential application of ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride derivatives as corrosion inhibitors. This study indicates that structurally related compounds can significantly enhance corrosion resistance, underscoring the chemical's utility in industrial applications (K. Alaoui et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-2-12-7(11)8(5-9)3-4-10-6-8;/h10H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYVAWNIMKWKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2923668.png)


![diethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2923673.png)


![N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2923677.png)


![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923682.png)
![[(3R)-oxan-3-yl]methanol](/img/structure/B2923684.png)

